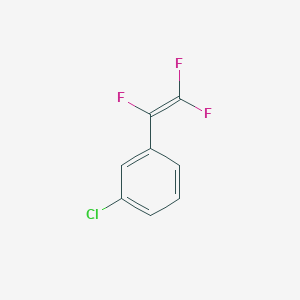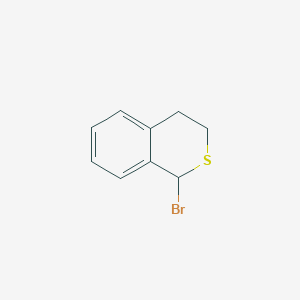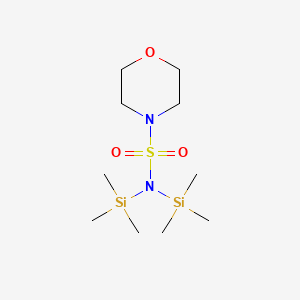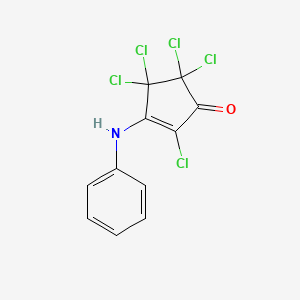![molecular formula C15H16ClN3O2 B14604882 N'-{4-[(6-Chloropyridin-2-yl)methoxy]phenyl}-N,N-dimethylurea CAS No. 58804-05-0](/img/structure/B14604882.png)
N'-{4-[(6-Chloropyridin-2-yl)methoxy]phenyl}-N,N-dimethylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-{4-[(6-Chloropyridin-2-yl)methoxy]phenyl}-N,N-dimethylurea is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound features a chloropyridinyl group attached to a phenyl ring through a methoxy linkage, and a dimethylurea moiety, making it a unique structure with specific properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-{4-[(6-Chloropyridin-2-yl)methoxy]phenyl}-N,N-dimethylurea typically involves the reaction of 6-chloropyridin-2-ylmethanol with 4-isocyanato-N,N-dimethylbenzamide. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The mixture is stirred at a temperature range of 283–288 K for about 2 hours, followed by washing with hydrochloric acid solution and sodium hydrogen carbonate solution. The final product is obtained by recrystallization from dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N’-{4-[(6-Chloropyridin-2-yl)methoxy]phenyl}-N,N-dimethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
N’-{4-[(6-Chloropyridin-2-yl)methoxy]phenyl}-N,N-dimethylurea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing
Wirkmechanismus
The mechanism of action of N’-{4-[(6-Chloropyridin-2-yl)methoxy]phenyl}-N,N-dimethylurea involves its interaction with specific molecular targets. It is known to bind and activate ryanodine receptors, leading to the release of intracellular calcium stores. This results in muscle paralysis and, ultimately, the death of target organisms, making it effective as an insecticide .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorantraniliprole: A similar compound with a pyrazole ring instead of the dimethylurea moiety.
Cyantraniliprole: Another related compound with similar insecticidal properties.
Uniqueness
N’-{4-[(6-Chloropyridin-2-yl)methoxy]phenyl}-N,N-dimethylurea is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a chloropyridinyl group and a dimethylurea moiety differentiates it from other similar compounds, providing unique reactivity and applications.
Eigenschaften
CAS-Nummer |
58804-05-0 |
|---|---|
Molekularformel |
C15H16ClN3O2 |
Molekulargewicht |
305.76 g/mol |
IUPAC-Name |
3-[4-[(6-chloropyridin-2-yl)methoxy]phenyl]-1,1-dimethylurea |
InChI |
InChI=1S/C15H16ClN3O2/c1-19(2)15(20)18-11-6-8-13(9-7-11)21-10-12-4-3-5-14(16)17-12/h3-9H,10H2,1-2H3,(H,18,20) |
InChI-Schlüssel |
OCHUZLSMUYIVST-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)NC1=CC=C(C=C1)OCC2=NC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2-[2-(4-Nitrophenyl)hydrazinylidene]propyl}(triphenyl)phosphanium bromide](/img/structure/B14604807.png)


![2-[4-(2-Methylpropanoyl)phenyl]propyl acetate](/img/structure/B14604823.png)




![5-Nitro-5-(prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14604866.png)





